![molecular formula C18H19BrClNO2 B13707784 tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate](/img/structure/B13707784.png)
tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate: is an organic compound that features a tert-butyl ester group, a bromophenyl group, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate typically involves the following steps:
Formation of the Amino Intermediate: The starting material, 2-bromoaniline, undergoes a reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 3-[(2-bromophenyl)amino]-4-chlorobenzamide.
Esterification: The intermediate is then esterified with tert-butyl bromoacetate in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction: The aromatic rings can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Yields 2-[3-[(2-bromophenyl)amino]-4-chlorophenyl]acetic acid.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly for its interactions with biological targets.
Biological Studies: Used in studies to understand its effects on biological systems and pathways.
Industry:
Material Science:
Chemical Manufacturing: Used as a building block in the production of various chemicals.
Mecanismo De Acción
The mechanism by which tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The bromophenyl and chlorophenyl groups can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to various effects.
Comparación Con Compuestos Similares
tert-Butyl 2-(3-bromophenyl)acetate: Similar structure but lacks the amino and chlorophenyl groups.
tert-Butyl bromoacetate: Contains the tert-butyl ester and bromine but lacks the aromatic rings.
tert-Butyl 3-bromopropylcarbamate: Similar in having a tert-butyl ester and bromine but with a different functional group arrangement.
Uniqueness:
- The presence of both bromophenyl and chlorophenyl groups in tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate provides unique chemical reactivity and potential biological activity compared to its simpler analogs.
- The combination of these functional groups allows for a wider range of chemical transformations and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C18H19BrClNO2 |
|---|---|
Peso molecular |
396.7 g/mol |
Nombre IUPAC |
tert-butyl 2-[3-(2-bromoanilino)-4-chlorophenyl]acetate |
InChI |
InChI=1S/C18H19BrClNO2/c1-18(2,3)23-17(22)11-12-8-9-14(20)16(10-12)21-15-7-5-4-6-13(15)19/h4-10,21H,11H2,1-3H3 |
Clave InChI |
WHLNIBZPQWKNCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)Cl)NC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
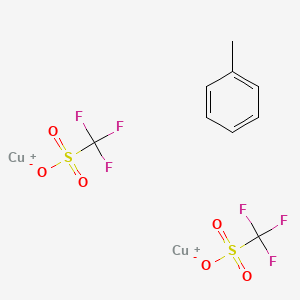

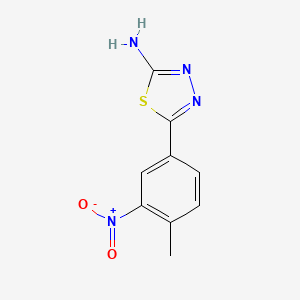
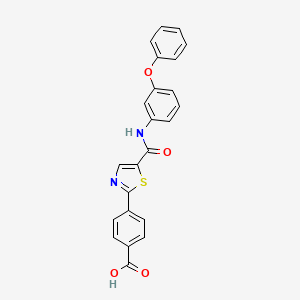
![1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole](/img/structure/B13707738.png)



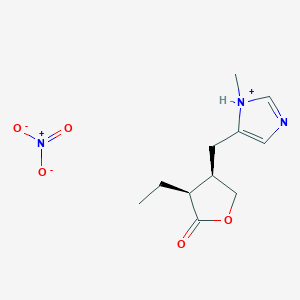
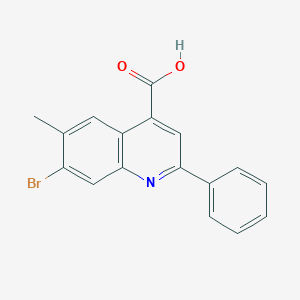
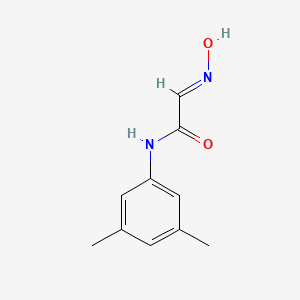
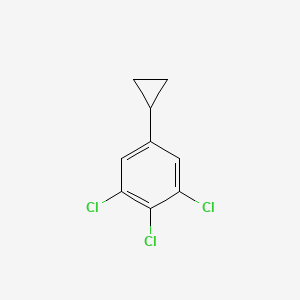
![1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B13707787.png)
